molecular formula C22H17N5O2 B12700272 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- CAS No. 65122-12-5

5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl-

Cat. No.: B12700272
CAS No.: 65122-12-5
M. Wt: 383.4 g/mol
InChI Key: NZFBAOUMSKCDBC-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- is a complex organic compound that belongs to the class of isoxazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Isoxazolone Ring: This can be achieved through cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl compounds.

    Introduction of the Imidazoquinoxaline Moiety: This step may involve the condensation of appropriate precursors under acidic or basic conditions.

    Final Coupling: The final step often involves coupling the isoxazolone and imidazoquinoxaline intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazoquinoxaline moiety.

    Reduction: Reduction reactions can occur, potentially affecting the isoxazolone ring.

    Substitution: Various substitution reactions can be performed, especially on the phenyl ring and the imidazoquinoxaline moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.

    Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Isoxazolones are known for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry

    Material Science: It may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Isoxazolones: Other isoxazolone derivatives with varying substituents.

    Imidazoquinoxalines: Compounds with similar imidazoquinoxaline structures but different functional groups.

Uniqueness

The uniqueness of 5(4H)-Isoxazolone, 4-(2-(1,3-dihydro-1,3-dimethyl-2H-imidazo(4,5-b)quinoxalin-2-ylidene)ethylidene)-3-phenyl- lies in its specific combination of the isoxazolone and imidazoquinoxaline moieties, which may confer unique chemical and biological properties.

Properties

CAS No.

65122-12-5

Molecular Formula

C22H17N5O2

Molecular Weight

383.4 g/mol

IUPAC Name

(4Z)-4-[2-(1,3-dimethylimidazo[4,5-b]quinoxalin-2-ylidene)ethylidene]-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C22H17N5O2/c1-26-18(27(2)21-20(26)23-16-10-6-7-11-17(16)24-21)13-12-15-19(25-29-22(15)28)14-8-4-3-5-9-14/h3-13H,1-2H3/b15-12-

InChI Key

NZFBAOUMSKCDBC-QINSGFPZSA-N

Isomeric SMILES

CN1C(=C/C=C\2/C(=NOC2=O)C3=CC=CC=C3)N(C4=NC5=CC=CC=C5N=C41)C

Canonical SMILES

CN1C(=CC=C2C(=NOC2=O)C3=CC=CC=C3)N(C4=NC5=CC=CC=C5N=C41)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.